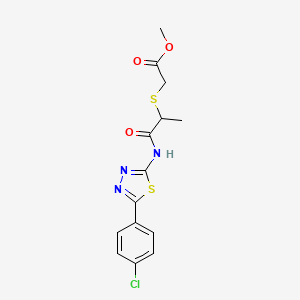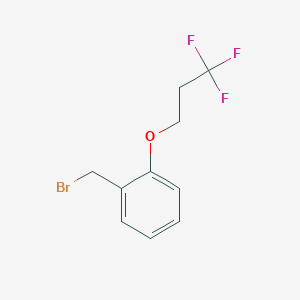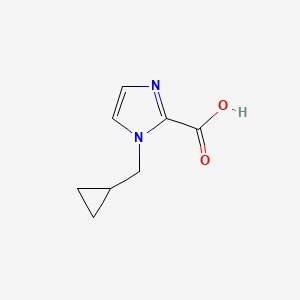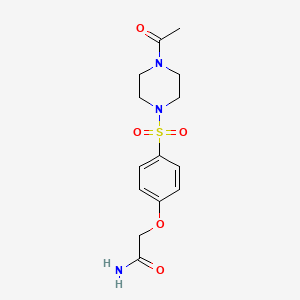![molecular formula C22H27NO3S B2483705 N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide CAS No. 681852-24-4](/img/structure/B2483705.png)
N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid - a cage-like structure similar to the structure of diamond .
Synthesis Analysis
Adamantane and its derivatives can be synthesized through a variety of methods. For instance, one method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Molecular Structure Analysis
Adamantane is a three-dimensional hydrocarbon with the formula C10H16. It consists of three cyclohexane rings arranged in the “armchair” conformation .Chemical Reactions Analysis
Adamantane and its derivatives are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
Adamantane is a solid at room temperature, with a melting point of 270-280°C. It is insoluble in water but soluble in common organic solvents .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Characterization : The compound N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide is synthesized and characterized using standard spectroscopic methods. For instance, a related compound, adamantan-1-ylethanoate, has been synthesized and characterized with single-crystal X-ray diffraction and other spectroscopic methods, highlighting the focus on structural analysis in this field of research (Petrović Peroković et al., 2013).
Crystal Structure and Analysis : Detailed structural analysis, such as Hirshfeld surface analysis and density functional theory (DFT) calculations, are conducted for various adamantine derivatives. This includes studies on the crystal structure and physicochemical characteristics of these compounds, providing insights into their molecular configurations (Kovalchukova et al., 2021).
Biological Applications
Antimicrobial Activity : Research has been conducted on the antimicrobial properties of adamantane derivatives. For instance, compounds such as 4-(adamant-1-ylmethoxycarbonyl)phthalanhydride, a related compound, have been synthesized and tested for antimicrobial efficacy against various bacterial strains, indicating potential applications in infection control (Orzeszko et al., 2000).
Potential in Drug Development : Adamantane derivatives, including those similar to N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide, have shown promise in drug development. For example, studies on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) by adamantane sulfonamides suggest potential applications in treating metabolic diseases (Hong et al., 2015).
Advanced Material Applications
Atomic Force Microscopy (AFM) Applications : Adamantane derivatives have been explored for use in nanoscale applications, such as atomic force microscopy. Compounds like 1,3,5,7-tetrasubstituted adamantanes have been synthesized for potential use in calibrating AFM tips, demonstrating the versatility of these compounds in nanotechnology (Li et al., 2003).
Potential in Photodynamic Therapy : Adamantane derivatives have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. Studies on compounds like zinc phthalocyanine substituted with adamantane derivatives have shown promising results in this domain (Pişkin et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-26-20-6-7-21(19-5-3-2-4-18(19)20)27(24,25)23-14-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,23H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNBCOKHFRDHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2483623.png)
![1-({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2483625.png)


![Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2483630.png)




![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)


